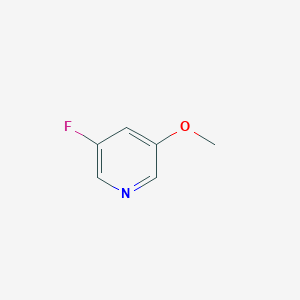

3-Fluoro-5-methoxypyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-5-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c1-9-6-2-5(7)3-8-4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRXPWCFOHZWOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CN=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30677244 | |

| Record name | 3-Fluoro-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060801-62-8 | |

| Record name | 3-Fluoro-5-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060801-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 3-Fluoro-5-methoxypyridine: Synthesis, Properties, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, substituted heterocyclic compounds are fundamental scaffolds for the development of novel therapeutic agents. Among these, pyridine derivatives are particularly prominent, forming the core structure of numerous FDA-approved drugs. This guide focuses on 3-Fluoro-5-methoxypyridine, a strategically functionalized building block whose unique electronic and conformational properties make it a valuable intermediate for researchers, scientists, and drug development professionals.

The strategic placement of a fluorine atom and a methoxy group on the pyridine ring imparts a unique combination of reactivity and metabolic stability. The fluorine atom, a bioisostere for hydrogen, can enhance binding affinity, modulate pKa, and improve metabolic stability by blocking sites of oxidative metabolism.[1] Concurrently, the methoxy group influences the electron density of the aromatic ring, affecting its reactivity in subsequent chemical transformations.[2]

This document provides a comprehensive technical overview of this compound, detailing its chemical identity, a validated synthetic approach with mechanistic insights, spectroscopic characterization, and its applications as a key intermediate in the synthesis of complex molecules.

Chemical Identity and Properties

A precise understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis.

Chemical Structure

Figure 1: Chemical Structure of this compound

Figure 1: Chemical Structure of this compound

IUPAC Name and Key Identifiers

-

IUPAC Name: this compound

-

CAS Number: 1060801-62-8[3]

-

Molecular Formula: C₆H₆FNO

-

Molecular Weight: 127.12 g/mol [4]

Physicochemical Properties

The properties of this compound are summarized in the table below. It is important to note that for specialized reagents, some physical properties are predicted or not extensively reported in the literature.

| Property | Value | Source |

| Physical Form | Solid, Semi-Solid, or Liquid | |

| Boiling Point | Data not extensively available | - |

| Melting Point | Data not extensively available | - |

| Density | Data not extensively available | - |

| Storage Temperature | Inert atmosphere, room temperature |

Table 1: Physicochemical Properties of this compound.

Synthesis and Mechanistic Insights

The synthesis of polysubstituted pyridines can be challenging. A robust and reproducible synthetic route is critical for ensuring a consistent supply of high-purity material for research and development. While multiple pathways to substituted pyridines exist, a common and logical approach involves the functionalization of a pre-existing pyridine ring.

Overview of a Representative Synthetic Strategy

A plausible and effective method for synthesizing this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the availability of a suitable precursor, such as 3,5-difluoropyridine or a related dihalopyridine. The methoxy group can be introduced by reacting the starting material with sodium methoxide. The fluorine atom at the 3-position is less susceptible to nucleophilic attack than a halogen at the 2- or 4-positions, allowing for regioselective substitution.

The causality behind this choice of reaction is twofold:

-

Electronic Activation: The electron-withdrawing nature of the pyridine nitrogen and the existing fluorine atom activates the ring towards nucleophilic attack.

-

Regiocontrol: The substitution pattern allows for selective reaction at the desired position, minimizing the formation of isomeric byproducts.

Detailed Experimental Protocol (Representative)

This protocol is adapted from analogous procedures for the synthesis of methoxypyridines from corresponding halopyridines.[5]

Materials and Reagents:

-

3,5-Dibromopyridine (or 3,5-Difluoropyridine as an alternative starting material)

-

Sodium methoxide (NaOCH₃) or Sodium hydride (NaH) and Methanol (MeOH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware for organic synthesis under an inert atmosphere

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of sodium hydride in anhydrous DMF.

-

Reagent Addition: The suspension is cooled in an ice bath, and methanol is added dropwise. The mixture is then heated to 60°C.

-

Addition of Starting Material: 3,5-Dibromopyridine is added to the resulting solution, and the reaction mixture is heated to 90°C for 1-2 hours.[5] The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully quenched by the addition of water. The aqueous layer is then extracted multiple times with diethyl ether.

-

Washing and Drying: The combined organic layers are washed with water and then brine to remove residual DMF and inorganic salts. The organic layer is subsequently dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. This crude material is then purified by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to afford the pure 3-Bromo-5-methoxypyridine (a precursor). A subsequent halogen-exchange or other functionalization step would be required to yield the final this compound.

Synthesis Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of a substituted methoxypyridine.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. danabiosci.com [danabiosci.com]

- 4. 2-Fluoro-3-methoxypyridine | C6H6FNO | CID 45079809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

CAS number 136844-49-4 properties

An In-Depth Technical Guide to Sitagliptin (CAS 136844-49-4)

Introduction

Sitagliptin, identified by CAS number 136844-49-4, is a potent and selective oral antihyperglycemic agent used for the management of type 2 diabetes mellitus (T2DM).[1][2] It belongs to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs.[3][4][5] Approved by the FDA on October 16, 2006, Sitagliptin represented a novel therapeutic approach at the time of its introduction, targeting the incretin system to improve glycemic control.[4] It works by enhancing the body's natural ability to lower blood glucose levels when they are elevated, particularly after meals.[1][6] This guide provides a comprehensive technical overview of Sitagliptin, covering its physicochemical properties, synthesis, mechanism of action, analytical methodologies, and key preclinical and clinical findings.

Physicochemical Properties

Sitagliptin is a triazolopyrazine derivative with a complex chemical structure that is key to its specific biological activity.[4] It is typically used as its phosphate salt to improve stability and solubility. The fundamental properties of the base compound are detailed below.

Chemical Structure

Caption: Chemical structure of Sitagliptin.

Table 1: Physicochemical Properties of Sitagliptin

| Property | Value | Reference(s) |

| CAS Number | 136844-49-4 | N/A |

| IUPAC Name | (3R)-3-amino-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][3][6]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one | [7] |

| Molecular Formula | C₁₆H₁₅F₆N₅O | [7] |

| Molecular Weight | 407.31 g/mol | [7] |

| Appearance | White to off-white crystalline, non-hygroscopic powder | [8] |

| Solubility | Soluble in water and N,N-Dimethyl formamide; slightly soluble in methanol; very slightly soluble in ethanol, acetone, and acetonitrile; insoluble in isopropanol and isopropyl acetate. | [8] |

| pKa | 7.7 | [8] |

| BCS Class | Class I (High Solubility, High Permeability) | [8] |

Synthesis and Characterization

The industrial synthesis of Sitagliptin has evolved significantly, moving towards more efficient and environmentally friendly processes. A critical challenge in its synthesis is the stereoselective creation of the β-amino acid moiety, which contains the molecule's chiral center.[9]

Synthetic Pathways

-

First-Generation Synthesis : Early methods involved an eight-step process starting from an achiral β-keto ester. Chirality was introduced via ruthenium-catalyzed asymmetric hydrogenation to form a β-hydroxy acid. This intermediate was then converted through several steps into the final Sitagliptin molecule, with an overall yield of about 52%.[9][10]

-

Second-Generation "Green" Synthesis : A more advanced, cost-effective process was developed to reduce waste and improve efficiency. This route features a three-step, one-pot synthesis of a key dehydrositagliptin intermediate, which is isolated in high yield and purity.[11] The crucial step is the highly enantioselective hydrogenation of this enamine intermediate using a Rh(I)/t-Bu JOSIPHOS catalyst, affording Sitagliptin with excellent optical purity.[11] This "green" synthesis significantly reduces waste, completely eliminates aqueous waste streams, and achieves an overall isolated yield of up to 65%.[11]

A key intermediate in the synthesis is 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][3][6]triazolo[4,3-a]pyrazine Hydrochloride (CAS 762240-92-6), which serves as the foundational heterocyclic core of the molecule.[12] The high purity of this intermediate is essential for efficient coupling reactions and minimizing impurities in the final active pharmaceutical ingredient (API).[12]

Analytical Characterization

A variety of analytical methods are employed for the quantification and quality control of Sitagliptin in bulk form, pharmaceutical formulations, and biological matrices.[8][13] These methods are crucial for ensuring the identity, purity, and stability of the drug.

-

UV-Spectrophotometry : This is a simple and cost-effective method for the determination of Sitagliptin in pure and tablet dosage forms.[7][14] The molecule exhibits a characteristic absorption maximum (λmax) at approximately 267 nm.[7]

-

High-Performance Liquid Chromatography (RP-HPLC) : HPLC is a widely used technique for the separation, identification, and quantification of Sitagliptin. Reverse-phase methods using a C18 column are common.[2]

-

High-Performance Thin-Layer Chromatography (HPTLC) : HPTLC methods have been developed for the estimation of Sitagliptin, often in combination with other drugs like metformin.[7][8]

-

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS and LC-MS/MS are highly sensitive and selective methods used for determining Sitagliptin concentrations in biological fluids, which is essential for pharmacokinetic studies.[8][13]

Mechanism of Action

Sitagliptin exerts its therapeutic effect by modulating the incretin pathway, a key physiological system for glucose homeostasis.[1][3]

The Incretin System

In response to food intake, the gut releases incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][6] These hormones play a crucial role in regulating blood glucose by:

-

Enhancing glucose-dependent insulin secretion from pancreatic β-cells.[1]

-

Suppressing glucagon release from pancreatic α-cells, which in turn reduces hepatic glucose production.[1]

The action of these incretin hormones is normally short-lived, as they are rapidly inactivated and degraded by the enzyme dipeptidyl peptidase-4 (DPP-4).[1][5]

DPP-4 Inhibition

Sitagliptin is a potent and competitive inhibitor of the DPP-4 enzyme.[3][6][7] By blocking DPP-4, Sitagliptin prevents the breakdown of GLP-1 and GIP, thereby increasing the circulating levels and prolonging the activity of these active incretin hormones.[1][6] This enhancement of the incretin system leads to improved glycemic control in patients with T2DM.[6] A key feature of this mechanism is its glucose-dependent nature; insulin release is stimulated and glucagon is suppressed primarily when blood glucose levels are high, which minimizes the risk of hypoglycemia.[1][3]

Caption: Mechanism of action of Sitagliptin via DPP-4 inhibition.

In Vitro and In Vivo Evaluation

The efficacy and safety of Sitagliptin have been established through extensive preclinical and clinical studies.

Preclinical Studies

Preclinical toxicity studies were conducted in multiple animal species, including rats, mice, dogs, and monkeys, often at exposures far exceeding those in humans.[15] These studies, lasting up to two years, showed no evidence that high doses of Sitagliptin resulted in treatment-related acute pancreatitis or other adverse changes in the pancreas.[15][16][17] In diabetic rodent models, treatment with a Sitagliptin analogue for 2-3 months was shown to improve glycemic parameters (HbA1c, fasting and postprandial glucose) and lipid profiles.[18]

Clinical Efficacy and Safety

In clinical trials involving thousands of patients with T2DM, Sitagliptin has demonstrated significant efficacy in improving glycemic control.[16]

-

Glycemic Control : As a monotherapy, Sitagliptin has been shown to lower HbA1c levels by approximately 0.7% to 0.94% compared to placebo.[3][18] It is also effective at reducing both fasting and postprandial glucose levels.[18]

-

Combination Therapy : Sitagliptin is widely used as an add-on therapy with other oral antidiabetic agents like metformin and pioglitazone, showing improved glycemic control in patients inadequately managed by monotherapy.[4][18]

-

Weight Neutrality : Unlike some other classes of antidiabetic drugs, Sitagliptin is weight neutral and does not cause weight gain.[3][6][18]

-

Hypoglycemia Risk : When used as monotherapy or in combination with metformin, Sitagliptin has a low incidence of hypoglycemia, comparable to that of a placebo.[6] The risk can increase when it is combined with agents known to cause hypoglycemia, such as sulphonylureas or insulin.[5]

-

Pancreatitis : Following postmarketing reports of pancreatitis with various incretin-based therapies, extensive analysis of controlled clinical trial data was performed. A pooled analysis of 19 trials with over 10,000 patients found similar incidence rates of pancreatitis in patients treated with Sitagliptin compared to those not treated with Sitagliptin (0.08 vs. 0.10 events per 100 patient-years, respectively).[15][16][17] These data do not indicate an increased risk of pancreatitis associated with Sitagliptin use.[15][16][17][19]

Common side effects reported in clinical trials include headaches, swelling of the legs, and upper respiratory tract infections.[3]

Experimental Protocol: UV-Spectrophotometric Quantification

This protocol outlines a standard method for the quantitative analysis of Sitagliptin in a bulk drug sample, adapted from published methodologies.[7]

Objective: To determine the concentration of Sitagliptin in a sample using UV-Vis Spectroscopy.

Materials:

-

Sitagliptin reference standard

-

Methanol (HPLC grade)

-

Volumetric flasks (100 mL, 10 mL)

-

Pipettes

-

Double beam UV-Vis Spectrophotometer

Methodology:

-

Preparation of Standard Stock Solution (1000 µg/mL):

-

Accurately weigh 100 mg of Sitagliptin reference standard.

-

Transfer the standard to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with methanol. Mix thoroughly.

-

-

Preparation of Working Standard Solution (100 µg/mL):

-

Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask.

-

Dilute to volume with methanol and mix.

-

-

Determination of Absorption Maximum (λmax):

-

Pipette 1 mL of the working standard solution into a 10 mL volumetric flask and dilute with methanol to obtain a concentration of 10 µg/mL.

-

Scan this solution in the UV spectrophotometer over a range of 200-400 nm against a methanol blank.

-

Determine the wavelength of maximum absorbance (λmax). This is expected to be around 267 nm.[7]

-

-

Preparation of Calibration Curve:

-

From the working standard solution (100 µg/mL), prepare a series of dilutions in 10 mL volumetric flasks to obtain concentrations in a linear range (e.g., 20, 30, 40, 50, 60 µg/mL).[7]

-

Measure the absorbance of each solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. Perform linear regression analysis to determine the correlation coefficient (R²) and the equation of the line (y = mx + c).

-

-

Analysis of Sample Solution:

-

Prepare a solution of the unknown Sitagliptin sample in methanol with an expected concentration that falls within the calibration range.

-

Measure the absorbance of the sample solution at λmax.

-

Calculate the concentration of Sitagliptin in the sample using the regression equation from the calibration curve.

-

Caption: Workflow for UV-Spectrophotometric quantification of Sitagliptin.

Conclusion

Sitagliptin (CAS 136844-49-4) is a cornerstone of modern therapy for type 2 diabetes mellitus. Its well-defined mechanism of action as a DPP-4 inhibitor provides a glucose-dependent means of improving glycemic control, which translates to a low intrinsic risk of hypoglycemia and a neutral effect on body weight. Advances in its chemical synthesis have made its production more efficient and environmentally sustainable. Supported by a robust portfolio of preclinical and clinical data, Sitagliptin remains a vital tool for researchers, scientists, and clinicians in the ongoing effort to manage T2DM effectively and safely.

References

- 1. What is the mechanism of Sitagliptin? [synapse.patsnap.com]

- 2. airo.co.in [airo.co.in]

- 3. Sitagliptin - Wikipedia [en.wikipedia.org]

- 4. Sitagliptin | C16H15F6N5O | CID 4369359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sitagliptin - Uses, How it Works and Side Effects | Diabetes UK [diabetes.org.uk]

- 6. droracle.ai [droracle.ai]

- 7. ijcsrr.org [ijcsrr.org]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]

- 10. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

- 13. Various Analytical Methods for Analysis of Sitagliptin – A Review – International Journal of Current Science Research and Review [ijcsrr.org]

- 14. asiapharmaceutics.info [asiapharmaceutics.info]

- 15. Sitagliptin: review of preclinical and clinical data regarding incidence of pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sitagliptin: review of preclinical and clinical data regarding incidence of pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Review of sitagliptin phosphate: a novel treatment for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Sitagliptin: review of preclinical and clinical data regarding incidence of pancreatitis | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-5-methoxypyridine

Introduction: The Strategic Importance of 3-Fluoro-5-methoxypyridine in Modern Drug Discovery

This compound is a key heterocyclic building block in the landscape of modern medicinal chemistry. Its strategic importance lies in the unique combination of a pyridine core, a fluorine atom, and a methoxy group. The pyridine scaffold is a prevalent motif in numerous pharmaceuticals, offering a basic nitrogen atom that can engage in crucial hydrogen bonding interactions with biological targets. The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profile. The methoxy group can further modulate the electronic properties and metabolic fate of the molecule. This trifecta of functionalities makes this compound a highly sought-after intermediate for the synthesis of novel therapeutic agents across various disease areas. This guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, offering detailed experimental protocols and a comparative analysis to inform strategic decisions in research and development.

Route 1: Synthesis via Nucleophilic Aromatic Substitution and Debromination

This synthetic approach commences with the commercially available and relatively inexpensive 3,5-dibromopyridine. The strategy involves a regioselective nucleophilic aromatic substitution to introduce the methoxy group, followed by a subsequent fluorination and finally, a debromination step to yield the target molecule.

Causality Behind Experimental Choices

The choice of 3,5-dibromopyridine as a starting material is predicated on its commercial availability and the differential reactivity of the two bromine atoms, which can be exploited for selective functionalization. The nucleophilic aromatic substitution with sodium methoxide is a robust and scalable reaction. The subsequent steps are designed to introduce the fluorine atom and then remove the remaining bromine, offering a convergent and flexible route.

Experimental Workflow

Figure 1: General workflow for the synthesis of this compound starting from 3,5-Dibromopyridine.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 3-Bromo-5-methoxypyridine

This procedure is a well-established nucleophilic aromatic substitution.

-

Materials:

-

3,5-Dibromopyridine

-

Sodium methoxide

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Ice-water mixture

-

-

Protocol:

-

To a stirred solution of sodium methoxide (1.1 equivalents) in anhydrous DMF, add 3,5-dibromopyridine (1.0 equivalent).

-

Heat the reaction mixture to 70°C and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Slowly pour the reaction mixture into an ice-water mixture to precipitate the product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to afford 3-Bromo-5-methoxypyridine.

-

Step 2: Synthesis of 3-Bromo-5-fluoro-2-methoxypyridine (Illustrative Intermediate Step)

This step introduces the fluorine atom via a lithiation-electrophilic fluorination sequence.

-

Materials:

-

3-Bromo-5-methoxypyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

N-Fluorobenzenesulfonimide (NFSI)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride solution

-

-

Protocol:

-

Dissolve 3-Bromo-5-methoxypyridine (1.0 equivalent) in anhydrous THF and cool the solution to -78°C under an inert atmosphere.

-

Slowly add n-BuLi (1.1 equivalents) dropwise, maintaining the temperature at -78°C. Stir the mixture for 1 hour.

-

Add a solution of NFSI (1.2 equivalents) in anhydrous THF dropwise to the reaction mixture at -78°C.

-

Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 3: Synthesis of this compound via Debromination

The final step involves the reductive removal of the bromine atom. Catalytic transfer hydrogenation is a mild and effective method.[1][2][3]

-

Materials:

-

3-Bromo-5-fluoro-2-methoxypyridine

-

Palladium on carbon (10% Pd/C)

-

Formic acid

-

Triethylamine

-

Methanol

-

-

Protocol:

-

To a solution of 3-Bromo-5-fluoro-2-methoxypyridine (1.0 equivalent) in methanol, add triethylamine (2.0 equivalents) and formic acid (2.0 equivalents).

-

Carefully add 10% Pd/C (5-10 mol%).

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and filter through a pad of Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

| Route 1: Quantitative Data Summary | |

| Step | Typical Yield |

| Synthesis of 3-Bromo-5-methoxypyridine | 70-85% |

| Synthesis of 3-Bromo-5-fluoro-2-methoxypyridine | 50-65% |

| Debromination to this compound | 75-90% |

| Overall Yield | 26-48% |

Route 2: Synthesis via the Balz-Schiemann Reaction

This classic route for the introduction of fluorine onto an aromatic ring utilizes a diazonium salt intermediate. The synthesis commences with 3-amino-5-methoxypyridine.

Causality Behind Experimental Choices

The Balz-Schiemann reaction is a well-established and reliable method for the synthesis of aryl fluorides from the corresponding anilines.[4][5] It is particularly useful when direct fluorination methods are not feasible or lead to undesired side products. The choice of 3-amino-5-methoxypyridine as the starting material provides a direct pathway to the target molecule, with the amino group serving as a handle for the introduction of fluorine. The use of fluoroboric acid or its salts allows for the formation of a relatively stable diazonium tetrafluoroborate salt, which upon thermal decomposition, yields the desired fluorinated product.

Experimental Workflow

Figure 2: General workflow for the synthesis of this compound via the Balz-Schiemann reaction.

Step-by-Step Experimental Protocol

-

Materials:

-

3-Amino-5-methoxypyridine

-

Fluoroboric acid (HBF₄, 48% in water) or Sodium tetrafluoroborate (NaBF₄) and Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Ice

-

Diethyl ether

-

-

Protocol:

-

Diazotization:

-

Dissolve 3-amino-5-methoxypyridine (1.0 equivalent) in a solution of fluoroboric acid (2.5 equivalents) and water at 0-5°C.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5°C.

-

Stir the mixture for 30-60 minutes at 0-5°C. The formation of a precipitate (the diazonium salt) may be observed.

-

-

Isolation of the Diazonium Salt (Optional but Recommended for Purity):

-

Collect the precipitated diazonium tetrafluoroborate salt by filtration.

-

Wash the solid with cold water, followed by cold methanol, and finally with diethyl ether.

-

Dry the salt under vacuum at room temperature. Caution: Diazonium salts can be explosive when dry and should be handled with care.

-

-

Thermal Decomposition (Fluorodediazoniation):

-

Gently heat the dry diazonium salt in a flask under an inert atmosphere. The decomposition usually starts between 100-150°C, evidenced by the evolution of nitrogen gas.

-

Alternatively, the decomposition can be carried out in a high-boiling inert solvent such as toluene or xylene.

-

The product can be isolated by distillation from the reaction mixture.

-

-

Work-up and Purification:

-

After the decomposition is complete, cool the reaction mixture.

-

If a solvent was used, remove it under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a dilute aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by distillation to obtain pure this compound.

-

-

| Route 2: Quantitative Data Summary | |

| Step | Typical Yield |

| Diazotization and Decomposition | 40-60% (can be variable) |

| Overall Yield | 40-60% |

Comparative Analysis of Synthetic Routes

| Feature | Route 1: Nucleophilic Substitution & Debromination | Route 2: Balz-Schiemann Reaction |

| Starting Materials | Readily available 3,5-dibromopyridine. | Requires synthesis of 3-amino-5-methoxypyridine. |

| Number of Steps | Multi-step synthesis. | Fewer synthetic steps from the amino precursor. |

| Reagents & Conditions | Utilizes organometallic reagents (n-BuLi) and catalytic hydrogenation. | Involves potentially hazardous diazonium salt intermediates.[4] |

| Scalability | Generally scalable, though handling of n-BuLi requires care. | Scalability can be a concern due to the thermal instability of diazonium salts.[4] |

| Yield | Overall yield can be moderate due to multiple steps. | Yields can be variable and are sensitive to reaction conditions. |

| Flexibility | The intermediate 3-bromo-5-fluoro-2-methoxypyridine can be used for further diversification. | More direct route to the target compound. |

| Safety Considerations | Use of pyrophoric n-BuLi and flammable hydrogenation catalysts. | Handling of potentially explosive diazonium salts. |

Conclusion and Outlook

Both synthetic routes presented in this guide offer viable pathways to the valuable building block, this compound. The choice of a particular route will depend on several factors, including the availability of starting materials, the desired scale of the synthesis, and the safety infrastructure available.

Route 1, while longer, offers greater flexibility for the synthesis of other derivatives from the brominated intermediate. The individual steps are generally high-yielding and well-understood.

Route 2, the Balz-Schiemann reaction, provides a more direct approach but requires careful handling of potentially hazardous diazonium salt intermediates. The yields can be more variable and sensitive to the specific reaction conditions.

For researchers in drug development, a thorough evaluation of these factors is crucial for the efficient and safe production of this compound and its subsequent incorporation into novel drug candidates. Further optimization of these routes, particularly in improving the safety and scalability of the Balz-Schiemann reaction, remains an active area of research.

References

- 1. Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines [mdpi.com]

- 2. Borane-Catalyzed Transfer Hydrogenations of Pyridines with Ammonia Borane [organic-chemistry.org]

- 3. Borane-Catalyzed Transfer Hydrogenations of Pyridines with Ammonia Borane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scientificupdate.com [scientificupdate.com]

- 5. grokipedia.com [grokipedia.com]

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-5-methoxypyridine

Introduction: The Significance of 3-Fluoro-5-methoxypyridine in Modern Drug Discovery

This compound is a key heterocyclic building block in medicinal chemistry. Its strategic disubstitution pattern, featuring a fluorine atom and a methoxy group at the meta-positions of the pyridine ring, imparts unique physicochemical properties to molecules that incorporate this scaffold. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the methoxy group can influence solubility and serve as a key interaction point with biological targets. Consequently, this compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, offering detailed experimental protocols and insights into the rationale behind these synthetic choices for researchers, scientists, and drug development professionals.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached from several distinct starting materials. The choice of a particular route often depends on the availability of precursors, cost considerations, and the desired scale of the synthesis. This guide will focus on two robust and versatile synthetic pathways that exemplify common strategies in modern heterocyclic chemistry.

Diagram of Synthetic Strategies

Caption: Overview of the two primary synthetic routes to this compound.

Route 1: Synthesis Starting from 3,5-Dibromopyridine

This synthetic pathway begins with the commercially available and relatively inexpensive 3,5-dibromopyridine. The strategy involves a sequential functionalization of the two bromine atoms, first introducing the methoxy group via a nucleophilic aromatic substitution, followed by conversion of the remaining bromine to a fluorine atom via an intermediate amino group.

Step 1: Synthesis of 3-Bromo-5-methoxypyridine

The initial step is a nucleophilic aromatic substitution (SNAr) reaction to selectively replace one of the bromine atoms with a methoxy group. The electron-deficient nature of the pyridine ring facilitates this reaction.

Experimental Protocol:

| Parameter | Value | Reference |

| Starting Material | 3,5-Dibromopyridine | [1] |

| Reagent | Sodium methoxide (prepared from sodium and methanol) | [1] |

| Solvent | N,N-Dimethylformamide (DMF) | [1] |

| Temperature | 70-90 °C | [1] |

| Reaction Time | 1-4 hours | [1] |

| Yield | 62-73% | [1] |

Detailed Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), carefully add sodium pellets (1.1 equivalents) to anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

-

After the sodium has completely dissolved, remove the excess methanol under reduced pressure.

-

Add anhydrous DMF to the resulting sodium methoxide, followed by the addition of 3,5-dibromopyridine (1.0 equivalent).

-

Heat the reaction mixture to 70-90 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum to afford 3-bromo-5-methoxypyridine.

Causality Behind Experimental Choices:

-

Sodium methoxide is a strong nucleophile and base, ideal for displacing the bromide on the electron-poor pyridine ring.

-

DMF is a polar aprotic solvent that effectively solvates the sodium cation, enhancing the nucleophilicity of the methoxide anion.

-

Heating is necessary to overcome the activation energy of the C-Br bond cleavage.

Step 2: Synthesis of 3-Amino-5-methoxypyridine via Buchwald-Hartwig Amination

The conversion of the remaining bromo group to an amino group is efficiently achieved through a palladium-catalyzed Buchwald-Hartwig amination. This reaction is a powerful tool for forming C-N bonds.[2][3]

Experimental Protocol:

| Parameter | Value | Reference |

| Starting Material | 3-Bromo-5-methoxypyridine | [2] |

| Amine Source | Ammonia equivalent (e.g., benzophenone imine or lithium bis(trimethylsilyl)amide) | [2][3] |

| Catalyst | Palladium(II) acetate or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | [2] |

| Ligand | A bulky, electron-rich phosphine ligand (e.g., XPhos, BINAP) | [2][3] |

| Base | Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs₂CO₃) | [2] |

| Solvent | Toluene or Dioxane | [2] |

| Temperature | 80-110 °C | [2] |

Detailed Procedure:

-

To an oven-dried Schlenk flask, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere.

-

Add 3-bromo-5-methoxypyridine and the ammonia equivalent.

-

Add the anhydrous, degassed solvent and heat the reaction mixture to the specified temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

If a protecting group is used for the amine (like benzophenone imine), a subsequent deprotection step (e.g., with hydroxylamine hydrochloride) is required.

-

Purify the crude product by column chromatography on silica gel to obtain 3-amino-5-methoxypyridine.

Causality Behind Experimental Choices:

-

The palladium catalyst and phosphine ligand form an active catalytic species that facilitates the oxidative addition of the aryl bromide and the subsequent reductive elimination of the desired arylamine.[3]

-

The base is crucial for the deprotonation of the amine, which is a key step in the catalytic cycle.[2]

-

Bulky, electron-rich ligands promote the reductive elimination step and prevent catalyst deactivation.

Step 3: Synthesis of this compound via the Balz-Schiemann Reaction

The final step involves the conversion of the amino group to a fluorine atom using the Balz-Schiemann reaction.[4][5] This classic transformation proceeds through a diazonium salt intermediate.

Experimental Protocol:

| Parameter | Value | Reference |

| Starting Material | 3-Amino-5-methoxypyridine | [4][5] |

| Reagents | Sodium nitrite (NaNO₂), Tetrafluoroboric acid (HBF₄) | [4][5] |

| Solvent | Water, Toluene (for decomposition) | [4] |

| Temperature | Diazotization: -10 to 0 °C; Decomposition: 80-100 °C | [4] |

Detailed Procedure:

-

Dissolve 3-amino-5-methoxypyridine in a solution of tetrafluoroboric acid and water, and cool the mixture to -10 to 0 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 0 °C.

-

Stir the reaction mixture for an additional hour at low temperature to ensure complete formation of the diazonium tetrafluoroborate salt.

-

Collect the precipitated diazonium salt by filtration and wash with cold ether.

-

Carefully add the diazonium salt in portions to preheated toluene (80-100 °C). Vigorous nitrogen evolution will be observed.

-

After the addition is complete, continue heating for a short period to ensure complete decomposition.

-

Cool the reaction mixture, wash with aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Causality Behind Experimental Choices:

-

Sodium nitrite and acid generate nitrous acid in situ, which reacts with the primary amine to form the diazonium salt.[5]

-

Tetrafluoroboric acid serves as both the acid and the source of the tetrafluoroborate counterion, which forms a relatively stable, isolable diazonium salt.

-

Thermal decomposition of the diazonium tetrafluoroborate results in the loss of nitrogen gas and boron trifluoride, with the fluoride anion acting as a nucleophile to displace the diazonium group from the aromatic ring.[4]

Route 2: Synthesis Starting from 3-Amino-5-bromopyridine

This alternative route also utilizes a readily available starting material, 3-amino-5-bromopyridine. This pathway introduces the fluorine atom early in the sequence via a Balz-Schiemann reaction, followed by the introduction of the methoxy group.

Step 1: Synthesis of 3-Bromo-5-fluoropyridine

The first step is the conversion of the amino group of 3-amino-5-bromopyridine to a fluorine atom using the Balz-Schiemann reaction.

Experimental Protocol:

| Parameter | Value | Reference |

| Starting Material | 3-Amino-5-bromopyridine | [2] |

| Reagents | Sodium nitrite (NaNO₂), 50% Tetrafluoroboric acid (HBF₄) | [2] |

| Solvents | Water, Ether, Toluene | [2] |

| Temperature | Diazotization: -10 °C; Decomposition: 80 °C | [2] |

| Yield | 55% | [2] |

Detailed Procedure:

-

Dissolve 3-amino-5-bromopyridine (1.0 equivalent) in 50% tetrafluoroboric acid and cool to -10 °C.

-

Add a solution of sodium nitrite (1.03 equivalents) in water dropwise, keeping the temperature below -8 °C.

-

Stir the mixture for 1 hour at -8 °C, then add ether.

-

Collect the precipitated diazonium salt by filtration and wash with ether.

-

Add the crude diazonium salt in portions to toluene preheated to 80 °C.

-

After nitrogen evolution ceases, continue stirring at 90 °C for 1 hour.

-

Concentrate the organic phase, suspend the residue in water, and adjust the pH to 11 with 32% sodium hydroxide solution.

-

Extract the aqueous phase with dichloromethane, combine the organic layers, wash with water, and dry over magnesium sulfate.

-

Concentrate the solution and purify the crude product by vacuum distillation to obtain 3-bromo-5-fluoropyridine as a colorless oil.[2]

Step 2: Synthesis of this compound

The final step is the displacement of the bromine atom with a methoxy group. This can be achieved through a nucleophilic aromatic substitution, potentially catalyzed by copper.

Experimental Protocol:

| Parameter | Value | Reference |

| Starting Material | 3-Bromo-5-fluoropyridine | [6] |

| Reagent | Sodium methoxide | [7] |

| Catalyst (optional) | Copper(I) bromide (CuBr) | [6] |

| Ligand (optional) | An appropriate ligand for copper catalysis (e.g., an oxalamide ligand) | [6] |

| Solvent | N-Methyl-2-pyrrolidone (NMP) or DMF | [6][7] |

| Base (if catalyzed) | Cesium carbonate (Cs₂CO₃) | [6] |

| Temperature | 80-120 °C | [6][7] |

Detailed Procedure (Nucleophilic Aromatic Substitution):

-

In a sealed tube or a round-bottom flask with a reflux condenser, dissolve 3-bromo-5-fluoropyridine (1.0 equivalent) in an anhydrous polar aprotic solvent such as DMF or NMP.

-

Add sodium methoxide (1.1-1.5 equivalents) portion-wise at room temperature.

-

Heat the reaction mixture to 80-120 °C and monitor its progress by TLC or LC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature and quench by adding water.

-

Extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the resulting residue by flash chromatography to yield this compound.

Causality Behind Experimental Choices:

-

The electron-withdrawing effect of the fluorine atom and the pyridine nitrogen activates the C-Br bond towards nucleophilic attack by methoxide .[7]

-

A copper catalyst , if used, can facilitate the C-O bond formation under milder conditions through a different mechanistic pathway, often involving a Cu(I)/Cu(III) catalytic cycle.[6]

Conclusion

The synthesis of this compound can be effectively accomplished through multiple synthetic routes, with the choice of starting material being a key determinant of the overall strategy. The two routes presented here, starting from either 3,5-dibromopyridine or 3-amino-5-bromopyridine, utilize fundamental and reliable transformations in heterocyclic chemistry, including nucleophilic aromatic substitution, Buchwald-Hartwig amination, and the Balz-Schiemann reaction. By understanding the principles behind each step and carefully controlling the reaction conditions, researchers can reliably access this important building block for the advancement of pharmaceutical and materials science research.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Copper-Catalyzed Methoxylation of Aryl Bromides with 9-BBN-OMe [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Reactivity of the pyridine ring in 3-Fluoro-5-methoxypyridine

An In-Depth Technical Guide to the Reactivity of the Pyridine Ring in 3-Fluoro-5-methoxypyridine

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the this compound scaffold, a valuable building block in modern medicinal chemistry. The pyridine core, a privileged structure in numerous pharmaceuticals, is rendered a unique electronic landscape by the competing and complementary effects of the 3-fluoro and 5-methoxy substituents. This document elucidates the directing influences of these groups on the ring's susceptibility to various transformations. We delve into the principles and practical execution of key reaction classes, including nucleophilic aromatic substitution (SNAr) on halogenated analogues, directed ortho-metalation (DoM), and palladium-catalyzed cross-coupling reactions. By synthesizing mechanistic rationale with field-proven protocols, this guide aims to equip researchers with the predictive understanding and practical knowledge required to strategically functionalize this versatile heterocyclic system.

Introduction: Electronic Landscape of this compound

The utility of a heterocyclic building block in drug discovery is defined by its reactivity and the predictability of its functionalization. This compound presents a nuanced case study in reactivity, governed by the interplay of inductive and resonance effects of its substituents on an already electron-deficient pyridine ring.

-

Pyridine Core: The nitrogen atom in the pyridine ring is electronegative, exerting a strong electron-withdrawing inductive effect (-I) that reduces the ring's overall electron density. This makes the pyridine ring less susceptible to electrophilic attack compared to benzene but activates it towards nucleophilic attack and metalation.

-

Fluoro Substituent (C3): Fluorine is the most electronegative element, exhibiting a powerful -I effect that further deactivates the ring. However, it also possesses lone pairs that can be donated into the ring via a resonance (+M) effect. While the inductive effect typically dominates for halogens, making them deactivating overall, they are nonetheless ortho, para-directing for electrophilic substitution.[1][2]

-

Methoxy Substituent (C5): The methoxy group is also inductively withdrawing due to the oxygen atom's electronegativity. However, its ability to donate a lone pair into the ring via resonance is significantly stronger than that of fluorine. This potent +M effect makes the methoxy group a strong activating group and an ortho, para-director.[3]

Combined Influence: The synergistic effect of these two substituents creates distinct zones of electron density on the pyridine ring. The methoxy group's powerful activating effect dominates, enriching the ortho positions (C4, C6) and the para position (C2). The fluorine atom's directing effect also converges on the C2 (ortho) and C4 (ortho) positions. Consequently, the C2, C4, and C6 positions are the most likely sites for electrophilic attack and are activated for metalation, while the pyridine nitrogen primes the ring for nucleophilic substitution, particularly when a leaving group is present at an activated position.

Caption: Logic diagram of substituent effects on this compound.

Nucleophilic Aromatic Substitution (SNAr)

While this compound itself lacks a suitable leaving group for SNAr, its halogenated derivatives are exceptionally valuable precursors that readily undergo this transformation. The electron-withdrawing nature of the pyridine nitrogen and the fluoro substituent activates the ring, facilitating the addition-elimination mechanism characteristic of SNAr.[4][5]

A prime example is the substitution on 3-Chloro-5-fluoro-2-methoxypyridine . In this system, the chloro group at the C3 position can be displaced by various nucleophiles. Although fluoride is often a better leaving group than chloride in SNAr reactions, the specific reaction conditions and the electronic environment of the substrate can favor the displacement of chloride.[4][6][7]

Workflow: SNAr with an Amine Nucleophile

Caption: General workflow for SNAr on a 3-chloro-5-fluoro-2-methoxypyridine scaffold.

Protocol: SNAr with Piperidine[4]

This protocol describes a representative nucleophilic aromatic substitution on 3-chloro-5-fluoro-2-methoxypyridine using piperidine as the nucleophile.

Materials:

-

3-Chloro-5-fluoro-2-methoxypyridine

-

Piperidine

-

Potassium Carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc), Water, Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel

Procedure:

-

Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., Argon), combine 3-chloro-5-fluoro-2-methoxypyridine (1.0 mmol, 1 equiv.), potassium carbonate (2.0 mmol, 2 equiv.), and anhydrous DMF (5 mL).

-

Addition of Nucleophile: Add piperidine (1.2 mmol, 1.2 equiv.) to the stirred suspension at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 100 °C.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 15 mL) followed by brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure product.

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for regioselective functionalization, bypassing the inherent reactivity patterns of the ring. It relies on a directing group to coordinate a strong base (typically an organolithium reagent), facilitating deprotonation at an adjacent position.[8] For this compound, the methoxy group is a potent directing group. Deprotonation is predicted to occur at the C4 position, which is ortho to both the methoxy and fluoro groups. This position's acidity is enhanced by the inductive effects of both flanking substituents. This is analogous to the observed regioselective metalation at the 4-position of 3-amino-5-methoxypyridine.[9]

Workflow: Directed ortho-Metalation and Electrophilic Quench

Caption: Workflow for C4-functionalization via directed metalation.

Protocol: Lithiation and Quench with N,N-Dimethylformamide (DMF)

This protocol describes a representative DoM reaction to install a formyl group at the C4 position.

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Diethyl ether, Water, Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck flask under argon, add a solution of this compound (1.0 mmol, 1 equiv.) in anhydrous THF (10 mL).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-BuLi (1.1 mmol, 1.1 equiv.) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 1 hour.

-

Electrophilic Quench: Add anhydrous DMF (2.0 mmol, 2.0 equiv.) dropwise. Stir the mixture at -78 °C for 30 minutes, then allow it to warm slowly to room temperature over 1 hour.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl (10 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

-

Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

-

Purification: Filter and concentrate the solution in vacuo. Purify the crude aldehyde product by silica gel chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, enabling the formation of C-C and C-heteroatom bonds with high efficiency.[10] For the this compound system, this typically involves first installing a halogen (e.g., Br or Cl) at a reactive position (C2, C4, or C6), which can then serve as the electrophilic partner in a coupling reaction. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is particularly prevalent due to its mild conditions and broad functional group tolerance.[11][12][13]

The reactivity of the C-X bond towards oxidative addition to the palladium(0) catalyst is critical. Aryl chlorides are less reactive than bromides or iodides, often requiring more active catalytic systems composed of a palladium precursor and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).[14]

Catalytic Cycle: Suzuki-Miyaura Coupling

References

- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Pyridine, 2-Fluoro-3-Methoxy- | Properties, Uses, Safety, and Supplier Information | Advanced Chemical Data for Research & Industry [pipzine-chem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. pubs.acs.org [pubs.acs.org]

- 10. jmcct.com [jmcct.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Data for 3-Fluoro-5-methoxypyridine: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 3-Fluoro-5-methoxypyridine, a compound of interest for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document delves into the theoretical and practical aspects of its spectroscopic characterization, offering insights into expected data and the methodologies for their acquisition.

Introduction

This compound (CAS RN: 1060801-62-8) is a substituted pyridine derivative incorporating both a fluorine atom and a methoxy group. These functional groups significantly influence the molecule's electronic properties, reactivity, and potential biological activity, making its unambiguous characterization a critical step in any research endeavor. Spectroscopic techniques are indispensable for confirming the identity and purity of such compounds. This guide will cover the expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound.

Due to the limited availability of experimentally acquired public data for this specific molecule, this guide will present a combination of predicted data, based on established principles of spectroscopy and data from analogous compounds, alongside detailed, field-proven protocols for acquiring experimental data. This approach ensures a robust framework for researchers working with this and similar molecules.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Fluoro-5-methoxypyridine

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-fluoro-5-methoxypyridine. As a valued scaffold in medicinal chemistry and materials science, a thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals. This document offers a detailed interpretation of the chemical shifts (δ), spin-spin coupling constants (J), and the underlying principles governing the spectral features of this molecule. The guide also includes a robust, predicted NMR dataset, derived from the analysis of parent compounds and established substituent effects, to serve as a reliable reference in the absence of extensive published experimental data. Furthermore, a detailed experimental protocol for sample preparation and data acquisition is provided to ensure high-quality, reproducible results.

Introduction: The Structural Significance of this compound

This compound is a substituted pyridine ring, a heterocyclic aromatic structure prevalent in a vast array of pharmaceuticals and functional materials. The strategic placement of a fluorine atom and a methoxy group at the 3- and 5-positions, respectively, imparts unique electronic properties and potential for specific molecular interactions. The fluorine atom, with its high electronegativity and ability to form hydrogen bonds, can significantly influence a molecule's binding affinity, metabolic stability, and pharmacokinetic profile.[1] The methoxy group, an electron-donating substituent, modulates the electron density of the pyridine ring, impacting its reactivity and intermolecular interactions.

Given the importance of this structural motif, unambiguous characterization is crucial. NMR spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules in solution. This guide will delve into the detailed analysis of the ¹H and ¹³C NMR spectra of this compound, providing the necessary insights for its confident identification and characterization.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | 8.25 | d | ⁴J(H-F) ≈ 2.5 |

| H-4 | 7.15 | dd | ³J(H-H) ≈ 8.5, ⁴J(H-F) ≈ 8.5 |

| H-6 | 8.35 | s | - |

| OCH₃ | 3.90 | s | - |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| C-2 | 140.5 | d | ²J(C-F) ≈ 20 |

| C-3 | 157.0 | d | ¹J(C-F) ≈ 240 |

| C-4 | 110.0 | d | ³J(C-F) ≈ 5 |

| C-5 | 156.0 | s | - |

| C-6 | 135.0 | d | ⁴J(C-F) ≈ 3 |

| OCH₃ | 56.0 | s | - |

Spectral Interpretation and Rationale

The predicted chemical shifts and coupling constants are a direct consequence of the electronic environment of each nucleus, which is significantly influenced by the fluorine and methoxy substituents.

¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum of this compound is expected to display three distinct signals corresponding to the three protons on the pyridine ring.

-

H-6 (δ ≈ 8.35 ppm): This proton is situated between two electronegative nitrogen and oxygen atoms (from the methoxy group), leading to a significant downfield shift. It is predicted to appear as a singlet due to the absence of adjacent protons.

-

H-2 (δ ≈ 8.25 ppm): This proton is adjacent to the nitrogen atom, resulting in a downfield chemical shift. It is expected to be a doublet due to a four-bond coupling to the fluorine atom (⁴J(H-F)).[2]

-

H-4 (δ ≈ 7.15 ppm): This proton is the most upfield of the aromatic protons due to the electron-donating effect of the methoxy group at the meta-position. It is predicted to be a doublet of doublets, arising from a typical ortho-coupling to H-5 (if it were present) and a significant four-bond coupling to the fluorine atom (⁴J(H-F)).[2]

-

OCH₃ (δ ≈ 3.90 ppm): The protons of the methoxy group are expected to appear as a sharp singlet in the typical region for methoxy groups attached to an aromatic ring.[3]

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show six distinct signals, five for the pyridine ring carbons and one for the methoxy carbon. The most notable feature will be the large one-bond carbon-fluorine coupling (¹J(C-F)).

-

C-3 (δ ≈ 157.0 ppm): This carbon is directly attached to the highly electronegative fluorine atom, resulting in both a downfield chemical shift and a very large one-bond coupling constant (¹J(C-F) ≈ 240 Hz). This large coupling is a characteristic feature of C-F bonds and is invaluable for assignment.[4]

-

C-5 (δ ≈ 156.0 ppm): This carbon is attached to the methoxy group and is expected to be significantly downfield.

-

C-2 (δ ≈ 140.5 ppm): This carbon, adjacent to the nitrogen, will also be downfield and will exhibit a smaller two-bond coupling to fluorine (²J(C-F) ≈ 20 Hz).[4]

-

C-6 (δ ≈ 135.0 ppm): This carbon is also adjacent to the nitrogen and will appear at a downfield shift. A small four-bond coupling to fluorine may be observable.

-

C-4 (δ ≈ 110.0 ppm): This carbon is expected to be the most upfield of the ring carbons due to the shielding effect of the methoxy group. A three-bond coupling to fluorine (³J(C-F)) of around 5 Hz is anticipated.[4]

-

OCH₃ (δ ≈ 56.0 ppm): The methoxy carbon will appear as a singlet in the expected region for such groups.

The Role of 2D NMR in Structural Confirmation

To unequivocally assign all proton and carbon signals, a suite of 2D NMR experiments is indispensable.

-

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between H-4 and any other coupled protons, though in this case, with only isolated aromatic protons, its utility is in confirming the absence of H-H coupling to H-2 and H-6.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton to its attached carbon, providing definitive assignments for the protonated carbons (C-2, C-4, C-6, and the OCH₃).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for identifying the quaternary carbons (C-3 and C-5) and for confirming the overall connectivity. Key expected correlations include:

-

H-2 to C-3 and C-4

-

H-4 to C-2, C-3, C-5, and C-6

-

H-6 to C-4 and C-5

-

OCH₃ protons to C-5

-

The logical workflow for spectral analysis is depicted in the following diagram:

Caption: Workflow for NMR-based structure elucidation of this compound.

Experimental Protocol: Acquiring High-Quality NMR Data

Adherence to a meticulous experimental protocol is essential for obtaining high-resolution and artifact-free NMR spectra.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound, as it is a common solvent for organic compounds and its residual proton signal (δ ≈ 7.26 ppm) and carbon signals (δ ≈ 77.16 ppm) are well-characterized and typically do not interfere with the signals of interest.

-

Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃ is recommended. For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is preferable to obtain a good signal-to-noise ratio in a reasonable time.

-

Filtration: The sample solution should be free of any particulate matter. It is recommended to filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.

The following diagram outlines the key steps in sample preparation:

Caption: Standard protocol for NMR sample preparation.

NMR Instrument Parameters (400 MHz Spectrometer)

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment (e.g., zg30).

-

Spectral width: ~12 ppm.

-

Acquisition time: ~3-4 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 8-16.

-

-

¹³C{¹H} NMR:

-

Pulse sequence: Standard proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral width: ~200 ppm.

-

Acquisition time: ~1-2 seconds.

-

Relaxation delay: 2 seconds.

-

Number of scans: 128-1024 (depending on concentration).

-

-

2D Experiments (COSY, HSQC, HMBC):

-

Standard gradient-selected pulse sequences should be used.

-

The spectral widths in both dimensions should be set to encompass all relevant signals.

-

The number of increments in the indirect dimension and the number of scans per increment should be optimized to achieve adequate resolution and signal-to-noise.

-

Conclusion

This technical guide provides a detailed framework for understanding and interpreting the ¹H and ¹³C NMR spectra of this compound. The predicted spectral data, based on sound chemical principles, serves as a valuable reference for researchers. The discussion of substituent effects, coupling patterns, and the application of 2D NMR techniques offers a comprehensive approach to the structural elucidation of this and related molecules. By following the outlined experimental protocols, scientists can confidently acquire high-quality NMR data, which is fundamental for advancing research and development in fields where this important chemical scaffold is utilized.

References

Mass spectrometry fragmentation of 3-Fluoro-5-methoxypyridine

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 3-Fluoro-5-methoxypyridine

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound, a substituted pyridine derivative of interest in pharmaceutical and agrochemical research. We delve into the fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering field-proven insights into the structural elucidation of this and similar molecules. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for molecular characterization. It combines theoretical principles with practical, step-by-step protocols and detailed visual representations of fragmentation mechanisms to create a self-validating guide for laboratory application.

Introduction: The Structural Context of this compound

This compound (C₆H₆FNO, Monoisotopic Mass: 127.0430 Da) is a heterocyclic aromatic compound. Its structure incorporates a pyridine nucleus, a strong electron-withdrawing fluorine atom, and an electron-donating methoxy group. This electronic arrangement creates a unique and predictable, yet complex, fragmentation pattern upon ionization. Understanding these fragmentation pathways is critical for unambiguous identification in complex matrices, metabolite profiling, and quality control during synthesis.

Mass spectrometry is the definitive analytical technique for this purpose, providing not only the molecular weight but also a structural fingerprint through controlled fragmentation.[1] The energy imparted to the molecule during ionization causes it to break apart in specific, reproducible ways that reflect its underlying chemical structure.[2][3] This guide will explore the fragmentation cascades initiated by both high-energy electron impact (EI), typically used in Gas Chromatography-Mass Spectrometry (GC-MS), and Collision-Induced Dissociation (CID) of a protonated precursor in tandem mass spectrometry (MS/MS), common in Liquid Chromatography-Mass Spectrometry (LC-MS).

Electron Ionization (EI) Fragmentation Pathway

Under standard 70 eV Electron Ionization, this compound will readily form a molecular ion ([M]•+) at m/z 127. The stability of the aromatic ring ensures this peak is typically of significant abundance. The subsequent fragmentation is dictated by the weakest bonds and the formation of the most stable neutral losses and fragment ions. The primary fragmentation routes are initiated at the methoxy substituent.

A notable characteristic of methoxy-substituted aromatic compounds is the initial loss of a methyl radical (•CH₃). This is a highly favorable pathway that leads to the formation of a stable, resonance-stabilized cation.

Key EI Fragmentation Events:

-

Loss of a Methyl Radical (•CH₃): The most prominent initial fragmentation is the cleavage of the O–CH₃ bond, resulting in the loss of a methyl radical (15 Da). This forms a highly stable oxonium ion at m/z 112 . This fragment is often the base peak or one of the most abundant ions in the spectrum.

-

Loss of Carbon Monoxide (CO): Following the loss of the methyl radical, the resulting ion at m/z 112 can undergo further fragmentation by expelling a neutral molecule of carbon monoxide (28 Da). This leads to the formation of a fragment ion at m/z 84 .

-

Loss of Formaldehyde (CH₂O): An alternative, though typically less favorable, pathway from the molecular ion is the loss of formaldehyde (30 Da), which would produce a radical cation at m/z 97 . This corresponds to the fluoropyridine radical cation.

-

Loss of Hydrogen Cyanide (HCN): The pyridine ring itself can fragment via the characteristic loss of HCN (27 Da). This can occur from the m/z 97 fragment, leading to an ion at m/z 70 .

Proposed EI Fragmentation Diagram

The logical flow of these fragmentation events can be visualized as follows:

Caption: Proposed EI fragmentation pathway for this compound.

Data Summary: Predicted EI Fragments

| m/z (Nominal) | Proposed Formula | Proposed Fragmentation | Notes |

| 127 | [C₆H₆FNO]•+ | Molecular Ion ([M]•+) | Typically a strong peak due to the aromatic ring. |

| 112 | [C₅H₃FNO]+ | Loss of a methyl radical (- •CH₃) | Often the base peak due to the stability of the resulting cation. |

| 97 | [C₅H₄FN]•+ | Loss of formaldehyde (- CH₂O) | Alternative initial fragmentation. Corresponds to 3-Fluoropyridine radical cation.[4] |

| 84 | [C₄H₃FN]+ | Loss of CO from m/z 112 | A common subsequent fragmentation for methoxy aromatics. |

| 70 | [C₄H₃F]•+ | Loss of HCN from m/z 97 | Characteristic loss from the pyridine ring. |

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

In positive-ion ESI, this compound is readily protonated, typically at the pyridine nitrogen, to form the pseudomolecular ion [M+H]⁺ at m/z 128 . Tandem mass spectrometry (MS/MS) analysis, involving the isolation of this precursor ion and its fragmentation via Collision-Induced Dissociation (CID), reveals structural details through the loss of stable neutral molecules.[5]

Key ESI-MS/MS Fragmentation Events:

-

Loss of Formaldehyde (CH₂O): The most common fragmentation pathway for the protonated molecule is the neutral loss of formaldehyde (30 Da). This occurs via a rearrangement involving the protonated methoxy group and results in the formation of a protonated 3-fluoropyridine ion at m/z 98 .

-

Loss of Methane (CH₄): A less common but possible fragmentation involves the loss of methane (16 Da) from the protonated methoxy group, which would result in a fragment ion at m/z 112 .

The fragmentation of the protonated molecule is generally "softer" than EI, leading to fewer fragment ions but often providing clear, diagnostic neutral losses.[6]

Proposed ESI-MS/MS Fragmentation Diagram

Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.

Data Summary: Predicted ESI-MS/MS Fragments

| Precursor m/z | Product m/z | Neutral Loss (Da) | Proposed Loss | Notes |

| 128 | 98 | 30 | CH₂O (Formaldehyde) | The primary and most diagnostic fragmentation pathway. |

| 128 | 112 | 16 | CH₄ (Methane) | A secondary, less common fragmentation pathway. |

Experimental Protocols

To ensure the reproducibility and accuracy of the data, the following experimental protocols are recommended.

Protocol 1: GC-MS Analysis (EI)

This method is suitable for the analysis of the pure compound or its presence in a volatile, thermally stable matrix.

-

Sample Preparation:

-

Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

-

Perform serial dilutions to a final concentration of approximately 10 µg/mL.

-

-

Instrumentation & Conditions:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

-

Inlet: Split/Splitless, operated in split mode (e.g., 20:1) at 250°C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program:

-

Initial temperature: 60°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-